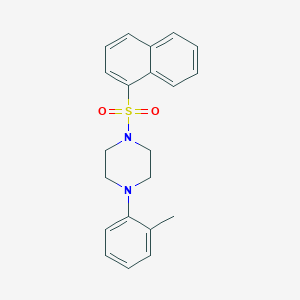
3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione
描述
3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione, also known as IBID, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. IBID is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents.
科学研究应用
3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione is its use as a fluorescent probe for detecting metal ions. 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has been shown to selectively detect copper ions, making it a useful tool for monitoring copper levels in biological samples.
3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has also been studied for its potential use in organic electronics. The compound has been shown to exhibit good charge transport properties, making it a potential candidate for use in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione is not well understood. However, it has been suggested that the compound may interact with metal ions through a chelation mechanism, leading to the formation of a complex that exhibits fluorescence.
Biochemical and Physiological Effects
3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at low concentrations, making it a potential candidate for use in biological applications.
实验室实验的优点和局限性
One of the main advantages of 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione is its ability to selectively detect copper ions. This makes it a useful tool for monitoring copper levels in biological samples. However, 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has some limitations, including its low solubility in water and limited stability under certain conditions.
未来方向
There are several future directions for research on 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione. One direction is to further investigate its potential applications in organic electronics. Another direction is to explore its potential as a fluorescent probe for detecting other metal ions. Additionally, more research is needed to understand the mechanism of action of 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione and its biochemical and physiological effects. Overall, 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione is a promising compound that has the potential to be used in various scientific fields.
属性
IUPAC Name |
(3Z)-3-[(3-iodophenyl)methylidene]indene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9IO2/c17-11-5-3-4-10(8-11)9-14-12-6-1-2-7-13(12)15(18)16(14)19/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVJZUDRRVXYLI-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)I)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=CC=C3)I)/C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(3-iodophenyl)methylidene]indene-1,2-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4763601.png)
![4-(4-ethylphenyl)-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4763604.png)
![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4763609.png)

![ethyl 3-{6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4763637.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4763643.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione](/img/structure/B4763651.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4763661.png)
![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4763662.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4763668.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4763690.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B4763706.png)
![4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4763711.png)